![molecular formula C20H20ClN3O2 B2734695 N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide CAS No. 880810-42-4](/img/structure/B2734695.png)
N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Description
N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by CHIR-99021 has been shown to have a wide range of potential applications in scientific research.
Scientific Research Applications
Antimicrobial Applications
- Antibacterial and Antifungal Agents : Compounds similar to N-(3-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against bacteria like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).
Anti-Inflammatory and Analgesic Properties
- Anti-inflammatory and Analgesic Activities : Some derivatives of quinazolinone, similar in structure to the chemical , have been synthesized and shown potential for anti-inflammatory and analgesic activities (Farag et al., 2012).
Material Sciences
- Optoelectronic and Nonlinear Properties : Investigations into the structural, electronic, optical, and charge transport properties of compounds including quinazolinone derivatives revealed their potential as efficient multifunctional materials, particularly in optoelectronics (Irfan et al., 2020).
Other Applications
- Cytotoxicity and Anticancer Potential : Research has explored the synthesis and in vitro cytotoxicity of quinazolinone derivatives against various cancer cell lines, suggesting their potential as inhibitors of epidermal growth factor receptor tyrosine kinase, a key target in cancer therapy (Mphahlele, Paumo, & Choong, 2017).
properties
IUPAC Name |
N-(3-chlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-7-6-8-16(13-15)23-19(25)11-2-1-5-12-24-14-22-18-10-4-3-9-17(18)20(24)26/h3-4,6-10,13-14H,1-2,5,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYENPKGGZHFWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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